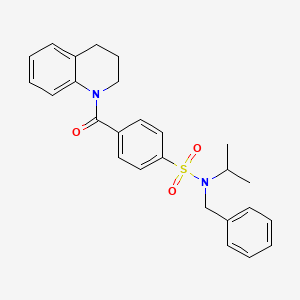
N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methylene group), an isopropyl group (a carbon atom attached to two methyl groups), a tetrahydroquinoline group (a four-ring nitrogen-containing heterocycle), a carbonyl group (a carbon double-bonded to an oxygen), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydroquinoline ring would likely contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position (the carbon adjacent to the benzene ring) is often reactive and could undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could make the compound more polar and potentially increase its solubility in water .Scientific Research Applications
Molecular Interactions with Carbonic Anhydrases N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide and its derivatives have been studied for their interactions with human carbonic anhydrases (hCAs). For instance, compounds like 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)benzenesulfonamide have been examined for their selective inhibition of different hCA isoforms, demonstrating significant inhibition and selectivity, especially towards hCA VII, an isoform expressed in the brain (Bruno et al., 2017). Crystallographic and docking studies provided insights into the binding interactions of these inhibitors in the carbonic anhydrase catalytic site.
Selective Human Beta3 Adrenergic Receptor Agonists Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety, like the one mentioned, have been explored for their potential as human beta3 adrenergic receptor (AR) agonists. Studies found that certain derivatives demonstrated full agonist activity and significant selectivity over other AR isoforms, suggesting their potential in therapeutic applications (Parmee et al., 2000).
Catalysis in Organic Synthesis Compounds with a benzenesulfonamide moiety have also been utilized in catalytic processes. For example, half-sandwich ruthenium complexes containing aromatic sulfonamides demonstrated effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their potential in facilitating chemical transformations in organic synthesis (Dayan et al., 2013).
Anticancer Activity Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. Certain compounds exhibited potent in vitro antitumor activity, surpassing that of known anticancer drugs like Doxorubicin, thus presenting themselves as promising candidates for cancer therapy (Alqasoumi et al., 2010).
Carbonic Anhydrase IX/XII Inhibitors and Antimetastatic Activity Ureido-substituted benzenesulfonamides, similar in structure to this compound, have shown to be potent inhibitors of human carbonic anhydrases IX and XII. These enzymes are associated with cancer metastasis, and the inhibitors demonstrated significant antimetastatic activity in breast cancer models, indicating their therapeutic potential (Pacchiano et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-20(2)28(19-21-9-4-3-5-10-21)32(30,31)24-16-14-23(15-17-24)26(29)27-18-8-12-22-11-6-7-13-25(22)27/h3-7,9-11,13-17,20H,8,12,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSTYKTIILZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2833912.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2833913.png)
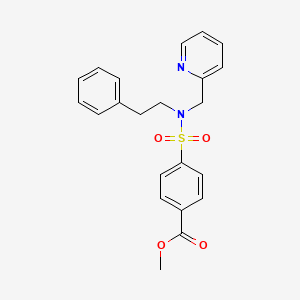

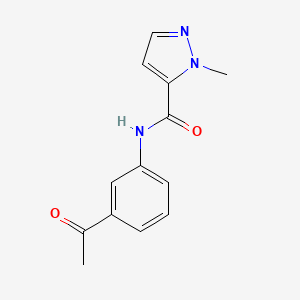
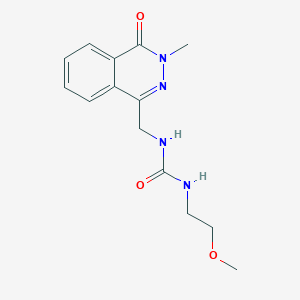
![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2833920.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)
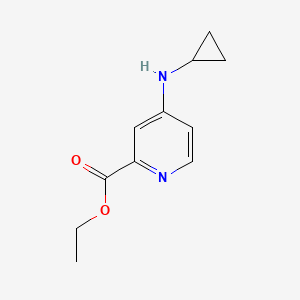
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)